VZTYMQWOBGCTOO-UHFFFAOYSA-M
VZTYMQWOBGCTOO-UHFFFAOYSA-M
Brand Name:
Vulcanchem
CAS No.:
125846-62-0
VCID:
VC21241738
InChI:
InChI=1S/C27H39N2O5.HI/c1-29(2,15-11-20-8-9-23(31-3)24(16-20)32-4)14-7-12-28-13-10-21-17-25(33-5)26(34-6)18-22(21)19-27(28)30;/h8-9,16-18H,7,10-15,19H2,1-6H3;1H/q+1;/p-1
SMILES:
C[N+](C)(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CCC3=CC(=C(C=C3)OC)OC.[I-]
Molecular Formula:
C27H39IN2O5
Molecular Weight:
598.5 g/mol
VZTYMQWOBGCTOO-UHFFFAOYSA-M
CAS No.: 125846-62-0
Cat. No.: VC21241738
Molecular Formula: C27H39IN2O5
Molecular Weight: 598.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 125846-62-0 |
|---|---|
| Molecular Formula | C27H39IN2O5 |
| Molecular Weight | 598.5 g/mol |
| IUPAC Name | 3-(7,8-dimethoxy-4-oxo-2,5-dihydro-1H-3-benzazepin-3-yl)propyl-[2-(3,4-dimethoxyphenyl)ethyl]-dimethylazanium;iodide |
| Standard InChI | InChI=1S/C27H39N2O5.HI/c1-29(2,15-11-20-8-9-23(31-3)24(16-20)32-4)14-7-12-28-13-10-21-17-25(33-5)26(34-6)18-22(21)19-27(28)30;/h8-9,16-18H,7,10-15,19H2,1-6H3;1H/q+1;/p-1 |
| Standard InChI Key | VZTYMQWOBGCTOO-UHFFFAOYSA-M |
| SMILES | C[N+](C)(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CCC3=CC(=C(C=C3)OC)OC.[I-] |
| Canonical SMILES | C[N+](C)(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CCC3=CC(=C(C=C3)OC)OC.[I-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator